molecular formula C23H16N4O2S B4624948 3-phenyl-N-(3-pyridinylmethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide

3-phenyl-N-(3-pyridinylmethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No. B4624948
M. Wt: 412.5 g/mol
InChI Key: XWWDQYIPXUBUCW-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that are often explored for their potential in various applications, including medicinal chemistry due to their unique structural features and biological activities. Such compounds frequently contain heterocyclic cores, which are pivotal for their chemical and biological functions.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, starting from basic building blocks like bromophenyl derivatives, ethyl oxo-phenylpropanoates, and hydrazine hydrate, leading to complex structures through cyclization, condensation, and rearrangement reactions (Gad-Elkareem et al., 2011). These processes highlight the versatility and complexity of synthesizing such intricate molecules.

Molecular Structure Analysis

Structural analysis often employs techniques like NMR spectroscopy, X-ray crystallography, and computational methods to elucidate the configuration and conformation of molecules. For instance, derivatives of thieno[2,3-b]pyridines and their fused systems have been structurally characterized to confirm their stereochemistry and molecular frameworks (Vasilin et al., 2014).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including alkylation, cyclization, and condensation, to form a wide range of derivatives with potential biological activities. Their chemical reactivity is often influenced by the presence of electron-rich heteroatoms and the configuration of the heterocyclic core (Dyachenko et al., 2019).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has explored the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, highlighting the potential antimicrobial activities of these compounds. The synthesized compounds were screened in vitro for their antimicrobial properties, indicating their relevance in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antiproliferative Activity

Another focus of research is on the synthesis of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a class of compounds known for their antiproliferative effects against the phospholipase C enzyme. Modifying key functional groups of these compounds has shown to influence their activity, providing insights into structure-activity relationships and the development of more effective antiproliferative agents (van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017).

Antifungal Activity

The investigation of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids, and related compounds, for their antifungal activity against phytopathogenic fungi represents another significant area of application. These studies provide valuable information on the sensitivity of various fungi to the tested substances and contribute to the search for new antifungal agents (Vicentini, Romagnoli, Andreotti, & Mares, 2007).

Synthetic Methodologies

Research into the synthesis of isoxazolo and pyrazolo pyridines using hypervalent iodine reagent illustrates the development of novel synthetic methodologies. Such studies are crucial for expanding the toolkit available for the synthesis of complex heterocyclic compounds, potentially leading to new drug candidates (Reddy, Narsaiah, & Venkataratnam, 1997).

properties

IUPAC Name

3-phenyl-N-(pyridin-3-ylmethyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2S/c28-22(25-14-15-6-4-10-24-13-15)17-12-18(19-9-5-11-30-19)26-23-20(17)21(27-29-23)16-7-2-1-3-8-16/h1-13H,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWDQYIPXUBUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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